molecular formula C13H21ClN2O3 B13343183 2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride

2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride

Cat. No.: B13343183
M. Wt: 288.77 g/mol
InChI Key: HQGDSGMKUSWATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethyl 4-amino-3-hydroxybenzoate hydrochloride is a synthetic organic compound comprising a benzoate ester core with a 4-amino and 3-hydroxy substitution, linked to a 2-(diethylamino)ethyl group. The hydrochloride salt enhances solubility and stability.

Properties

Molecular Formula

C13H21ClN2O3

Molecular Weight

288.77 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-amino-3-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C13H20N2O3.ClH/c1-3-15(4-2)7-8-18-13(17)10-5-6-11(14)12(16)9-10;/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1H

InChI Key

HQGDSGMKUSWATA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=C(C=C1)N)O.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and substituted aromatic compounds .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents CAS No. Molecular Weight Therapeutic Use Key Differences
2-(Diethylamino)ethyl 4-amino-3-hydroxybenzoate hydrochloride (Target Compound) 4-amino, 3-hydroxy Not provided ~344.88 (estimated) Not explicitly stated Unique 3-hydroxy group increases polarity compared to alkoxy analogs.
Proparacaine Hydrochloride 3-amino, 4-propoxy 5875-06-9 330.85 Local anesthetic (ophthalmic) 4-propoxy group enhances lipophilicity; faster onset but shorter duration.
2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate monohydrochloride 4-amino, 3-butoxy Not provided 344.88 Not explicitly stated 3-butoxy substituent increases lipid solubility, potentially prolonging duration.
Metabutoxycaine Hydrochloride 3-amino, 2-butyloxy Not provided 344.88 Local anesthetic Substituent position (2-butyloxy) alters metabolic stability and tissue penetration.
Procainamide Hydrochloride Benzamide core 614-39-1 271.79 Antiarrhythmic Amide linkage instead of ester; targets cardiac sodium channels.
Chromonar Hydrochloride (Carbocromene) Benzopyran core Not provided 367.85 Coronary vasodilator Non-benzoate structure; acts via cAMP modulation.
Dicyclomine Hydrochloride Bicyclohexyl carboxylate 67-92-5 345.95 Antispasmodic (GI disorders) Bulky bicyclic group reduces CNS penetration; targets muscarinic receptors.

Substituent Effects on Pharmacological Activity

  • Hydroxy vs. Alkoxy Groups : The 3-hydroxy group in the target compound increases hydrophilicity compared to alkoxy-substituted analogs (e.g., Proparacaine’s 4-propoxy). This may reduce membrane permeability but improve aqueous solubility, influencing route of administration (e.g., topical vs. systemic) .
  • Amino Group Position: The 4-amino group is conserved in the target compound and Proparacaine, suggesting a role in hydrogen bonding with biological targets (e.g., sodium channels). Metabutoxycaine’s 3-amino group may alter binding affinity .

Physicochemical Properties

  • LogP and Solubility: The target compound’s 3-hydroxy group lowers logP compared to 3-butoxy (logP ~2.5 vs.
  • Stability : Alkoxy groups (e.g., propoxy, butoxy) resist hydrolysis better than hydroxy groups, which may undergo glucuronidation or sulfation .

Research Findings and Clinical Relevance

  • Proparacaine : Rapid-onset (<20 seconds) due to high lipophilicity; used in ophthalmology .
  • Dicyclomine : Low CNS penetration due to bulky substituents; effective in irritable bowel syndrome .
  • Procainamide : Long-acting antiarrhythmic; metabolized to N-acetylprocainamide (active metabolite) .

Biological Activity

2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride, a compound with the molecular formula C13H18ClN2O3C_{13}H_{18}ClN_{2}O_{3} and a molecular weight of 276.75 g/mol, is characterized by its unique structure comprising a diethylamino group and a hydroxybenzoate moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic properties, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

  • Amino Group : Implicated in various biological interactions.
  • Hydroxy Group : Enhances solubility and potential binding interactions.
  • Diethylamino Group : Increases lipophilicity, affecting pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : It has been studied for its inhibitory effects on various enzymes, including butyrylcholinesterase (BChE), which is crucial in neuropharmacology. In vitro studies reveal that it can inhibit BChE with varying potency depending on structural modifications.
  • Antimicrobial Activity : Preliminary findings suggest that the compound possesses antibacterial and antifungal properties, making it a candidate for further exploration in antimicrobial therapies.

The mechanism of action of this compound involves:

  • Binding to specific enzyme active sites, as evidenced by molecular docking studies.
  • Modulating neurotransmitter levels through inhibition of cholinesterases, which may have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Study 1: Inhibition of Butyrylcholinesterase

A study evaluated the inhibitory effects of various derivatives on BChE. The results indicated that modifications to the diethylamino group significantly influenced inhibitory potency. The best-performing derivative exhibited an IC50 value of approximately 2.68±0.28μM2.68\pm 0.28\,\mu M .

Study 2: Antioxidant Properties

Research assessing the antioxidant capacity demonstrated that the compound could scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Study 3: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.694.69 to 22.9μM22.9\,\mu M against various strains, including Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-hydroxybenzoic acidContains amino and hydroxy groupsParent compound; used as starting material
Diethylaminoethyl 4-AminobenzoateSimilar amine structure but lacks hydroxyl functionalityEnhanced lipophilicity; different biological profile
2-(Dimethylamino)ethyl 4-Amino-3-hydroxybenzoateDimethyl instead of diethyl groupDifferent pharmacokinetic properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.